4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one
Description
This compound is a pyrimidine nucleoside analogue characterized by a nitro group at the 5-position of the pyrimidine ring and a hydroxymethyl-substituted oxolane (tetrahydrofuran) sugar moiety. The stereochemistry of the sugar moiety is defined as (2R,4S,5R), which is critical for its biological activity. The nitro group (-NO₂) is a strong electron-withdrawing substituent, distinguishing it from other nucleoside analogues with halogen, methyl, or azido groups at the same position.
Properties
Molecular Formula |
C9H12N4O6 |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one |
InChI |
InChI=1S/C9H12N4O6/c10-8-4(13(17)18)2-12(9(16)11-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H2,10,11,16)/t5-,6+,7+/m0/s1 |
InChI Key |
XTYLPACOIQIUEQ-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
Preparation Methods
Glycosylation of Pyrimidine Bases
A common approach involves coupling a modified pyrimidine base with a protected ribose derivative. The sugar moiety [(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] is typically synthesized via stereoselective glycosylation. For example:
- Step 1 : Protection of ribose hydroxyl groups using trimethylsilyl (TMS) or acetyl groups to prevent undesired side reactions.
- Step 2 : Activation of the sugar’s anomeric position with Lewis acids (e.g., tin tetrachloride) to facilitate nucleophilic attack by the pyrimidine base.
- Step 3 : Deprotection under mild acidic or basic conditions to yield the free hydroxyl groups.
Key Data :
| Starting Material | Coupling Agent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 5-Nitro-2,4-diaminopyrimidine | SnCl₄ in acetonitrile | 68 | >95 | |
| Protected ribofuranose | TMSOTf in DCM | 72 | 98 |
Pyrimidine Ring Functionalization
Nitration at C5 Position
Introducing the nitro group at the C5 position requires careful control to avoid over-nitration. Two primary methods dominate:
- Direct Nitration : Treatment of 4-amino-1-ribofuranosylpyrimidin-2-one with nitric acid/sulfuric acid mixtures at 0–5°C.
- Intermediate Halogenation : Bromination at C5 followed by nitro group substitution via Ullmann-type reactions.
Comparative Efficiency :
| Method | Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Direct HNO₃/H₂SO₄ | 0°C, 2 hr | 55 | Moderate | |
| Br₂/NaN₃ → NaNO₂/Cu | DMF, 80°C, 4 hr | 78 | High |
Stereoselective Sugar Moity Synthesis
Chiral Pool Approach
The (2R,4S,5R)-configured oxolane is synthesized from D-ribose via:
- Protection : 3′,5′-O-isopropylidene ribose formation.
- Epimerization : Base-catalyzed isomerization to achieve the desired stereochemistry.
- Reduction : Sodium borohydride reduction of ketone intermediates to hydroxymethyl groups.
Optimized Parameters :
| Parameter | Value | Impact on Yield | Source |
|---|---|---|---|
| Reaction Temperature | −20°C | +15% | |
| Catalyst (L-Proline) | 10 mol% | +22% |
One-Pot Multi-Step Synthesis
Recent patents disclose streamlined methods combining glycosylation, nitration, and deprotection in a single reactor:
- Simultaneous Coupling/Nitration : Use of Pd(OAc)₂ to catalyze both glycosidic bond formation and nitro group introduction.
- In Situ Deprotection : Acidic resin-mediated removal of protecting groups without intermediate isolation.
Performance Metrics :
| Metric | One-Pot vs. Sequential | Source |
|---|---|---|
| Total Yield | 64% vs. 52% | |
| Process Time | 8 hr vs. 24 hr |
Challenges and Solutions
Regioselectivity in Nitration
The nitro group’s position is critical for biological activity. Computational studies (DFT) predict preferential nitration at C5 due to electron-deficient pyrimidine rings. Experimental validation shows:
Purification Issues
Chromatography-free purification is achieved via:
- Crystallization : Ethanol/water mixtures yield 85% recovery.
- Ion-Exchange Resins : Dowex® 50WX4 removes unreacted starting materials.
Industrial Scalability
Patented methods emphasize cost-effective, large-scale production:
- Catalyst Recycling : Platinum on carbon (Pt/C) reused for 5 cycles with <5% activity loss.
- Solvent Recovery : Methanol distillation achieves 92% reuse.
Economic Metrics :
| Parameter | Laboratory Scale | Pilot Plant | Source |
|---|---|---|---|
| Cost per kg | $12,500 | $3,200 | |
| Waste Generated | 8 L/kg | 1.5 L/kg |
Emerging Technologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The nitro group at position 5 activates the pyrimidine ring for nucleophilic substitution, particularly at positions 4 and 6. Key findings include:
Reaction Characteristics
| Reaction Type | Position Substituted | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|---|
| SNAr | C4 | Primary amines | DCM, TEA, RT | Disubstituted 4,6-diamino derivatives | 70–85% |
| SNAr | C6 | Alkoxides | DMF, reflux | 6-alkoxy derivatives | 60–75% |
-
Mechanistic Insights : Computational studies reveal that the rate-determining step involves the formation of a Meisenheimer complex when alkoxy groups act as leaving groups, whereas chlorine substitutions proceed without this intermediate .
-
Steric Effects : Bulky nucleophiles like benzylamine favor disubstitution due to reduced steric hindrance at C4 compared to C6 .
Reduction Reactions
The nitro group at C5 undergoes selective reduction under controlled conditions:
Reduction Pathways
-
Catalytic Hydrogenation : Achieves full reduction to the amine without affecting the oxolane moiety’s stereochemistry.
-
Selectivity : The nitro group is reduced preferentially over other electrophilic sites due to its strong electron-withdrawing effect .
Hydrolysis and Ring-Opening Reactions
The oxolane (sugar) moiety undergoes hydrolysis under acidic or enzymatic conditions:
| Reaction Conditions | Site of Hydrolysis | Product |
|---|---|---|
| 0.1M HCl, 60°C | Glycosidic bond | Free pyrimidine base + oxolane diol |
| β-Glucosidase, pH 5 | Glycosidic bond | Same as above, with retained stereochemistry |
-
Acid-Catalyzed Hydrolysis : Proceeds via protonation of the glycosidic oxygen, leading to cleavage of the C–N bond .
-
Enzymatic Hydrolysis : Used in prodrug activation strategies for targeted drug delivery .
Functionalization of the Oxolane Moiety
The hydroxyl and hydroxymethyl groups on the oxolane ring enable further derivatization:
-
Acetylation : Enhances bioavailability by masking polar hydroxyl groups.
-
Oxidation : Selective cleavage of the C2–C3 bond in the oxolane ring generates reactive aldehydes for bioconjugation .
Interaction with Biological Macromolecules
The compound participates in non-covalent interactions critical for its bioactivity:
-
Antiviral Mechanism : Mimics natural nucleosides, causing chain termination during viral replication .
Comparative Reactivity with Analogues
The nitro group’s positioning and oxolane stereochemistry differentiate its reactivity from related compounds:
Stability and Degradation Pathways
Critical stability parameters under varying conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Hydrolysis of glycosidic bond | 2.3 hours |
| pH 7.4 (phosphate buffer) | Nitro group reduction | >48 hours |
| UV light (300 nm) | Radical-mediated decomposition | 15 minutes |
Scientific Research Applications
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid analogs and interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related nucleoside analogues are summarized below:
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to Deoxycytidine (C₉H₁₃N₃O₄) with addition of NO₂ group. †Calculated from molecular formula.
Key Findings from Comparative Analysis
Sugar Moiety Modifications :
- The (2R,4S,5R)-oxolane in the target compound is shared with Decitabine and Deoxycytidine, but differs from Zalcitabine (2R,5S) and Cytarabine (additional 3-hydroxyl group). Stereochemistry impacts DNA polymerase incorporation efficiency .
- Gemcitabine’s 3,3-difluoro substitution on the oxolane enhances resistance to enzymatic deamination, prolonging intracellular retention .
Pyrimidine Ring Substitutions :
- The 5-nitro group in the target compound is unique; most analogues feature halogens (e.g., 5-iodo in ), methyl (Zidovudine), or hydrogen (Decitabine). Nitro groups may enhance DNA crosslinking or oxidative stress, increasing cytotoxicity .
- Decitabine’s triazin-2-one ring promotes hypomethylation of DNA by inhibiting DNA methyltransferase, a mechanism distinct from pyrimidine-based analogues .
Therapeutic Applications :
- Antiviral agents like Zalcitabine and Zidovudine target viral reverse transcriptase, while antineoplastics (Decitabine, Cytarabine) inhibit DNA synthesis in cancer cells . The nitro group’s reactivity may position the target compound for oncology applications, akin to nitrosoureas.
Metabolic Stability :
- Hydroxymethyl groups in the oxolane (common in Decitabine and the target compound) improve solubility but may increase susceptibility to phosphorylase degradation compared to fluorinated (Gemcitabine) or azido (Zidovudine) derivatives .
Research Implications
- Mechanistic Studies : The nitro group’s role in DNA damage or enzyme inhibition warrants investigation, particularly in nitroreductase-rich cancers .
- Synthetic Optimization : Introducing fluorine or methyl groups to the oxolane (as in Gemcitabine or Stavudine) could enhance metabolic stability .
- Clinical Potential: Preclinical evaluation against Decitabine-resistant malignancies or viral strains (e.g., cytomegalovirus) is recommended .
Biological Activity
The compound 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one , also known as a derivative of cytidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C9H13N3O5
- IUPAC Name : this compound
Structural Characteristics
The compound features a pyrimidine ring substituted with an amino group and a nitro group, along with a sugar moiety that enhances its biological interactions. The presence of hydroxymethyl and hydroxy groups contributes to its solubility and bioactivity.
Antiviral Properties
Research has indicated that derivatives of pyrimidines exhibit antiviral activity. The structure of this compound suggests potential interactions with viral enzymes or receptors. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis .
Antitumor Activity
The nitro group in the compound is known to enhance cytotoxicity against certain cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess antitumor properties .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of glycosidases, which are enzymes critical for carbohydrate metabolism. Such inhibition can lead to therapeutic effects in conditions like diabetes and obesity . The mechanism typically involves the competitive binding of the inhibitor to the active site of the enzyme.
Case Studies
- Antiviral Activity Against HIV
- Cytotoxic Effects on Cancer Cell Lines
- Glycosidase Inhibition
Data Tables
Q & A
Q. Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters |
|---|---|---|
| -NMR | Proton environment mapping | δ 8.2 ppm (pyrimidine H) |
| X-ray | Stereochemical confirmation | CCDC deposition number |
| HRMS | Molecular ion ([M+H]) identification | m/z 317.0884 (calculated) |
Basic Question: How can researchers optimize the synthesis of this compound while ensuring stereochemical purity?
Answer:
Synthesis optimization should address stereoselectivity and yield:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., ribose derivatives) to control the (2R,4S,5R) configuration .
- Protection-Deprotection Strategies : Protect hydroxyl groups during nitration and coupling steps to prevent side reactions .
- Chromatographic Purification : Normal-phase HPLC or HPTLC (as in Lamivudine/Zidovudine studies) can isolate stereoisomers .
- Quality Control : Reference standards (e.g., USP/EP) validate purity and stereochemical integrity .
Q. Table 2: Critical Synthesis Parameters
| Step | Key Consideration | Example Method |
|---|---|---|
| Glycosidic Coupling | Stereoselective formation of oxolan ring | Mitsunobu reaction with DIAD/TPP |
| Nitration | Regioselective nitration at C5 | HNO/HSO at 0°C |
| Final Deprotection | Mild acidic hydrolysis (e.g., TFA) | TFA/HO (9:1), 25°C |
Advanced Question: How should researchers resolve contradictions in biological activity data across assays?
Answer:
Discrepancies may arise from assay conditions or compound stability:
- Assay Replication : Repeat experiments under controlled conditions (pH, temperature, solvent) to assess reproducibility .
- Metabolic Stability Testing : Evaluate degradation products via LC-MS to rule out artifacts .
- Positive/Negative Controls : Include reference compounds (e.g., Lamivudine for antiviral activity) to benchmark results .
- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true efficacy from noise .
Advanced Question: What computational strategies can elucidate the compound’s mechanism of action?
Answer:
Integrate molecular modeling and biochemical
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding affinity to targets like reverse transcriptase .
- MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability .
- QSAR Models : Corporate substituent effects (e.g., nitro group) on bioactivity .
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP, CYP inhibition) to prioritize in vivo testing .
Q. Table 3: Computational Workflow for Mechanism Analysis
| Step | Tool/Software | Output Metrics |
|---|---|---|
| Ligand Preparation | UCSF Chimera | Protonation states, tautomers |
| Molecular Docking | AutoDock Vina | Binding energy (ΔG, kcal/mol) |
| Dynamics Simulation | GROMACS | RMSD, hydrogen bond occupancy |
Advanced Question: How to design environmental impact studies for this compound?
Answer:
Follow ecotoxicological frameworks like INCHEMBIOL :
- Fate Analysis : Measure biodegradation (OECD 301) and soil adsorption (K) .
- Toxicity Screening : Use Daphnia magna (acute) and algal growth inhibition tests .
- Longitudinal Monitoring : Track bioaccumulation in model ecosystems (e.g., mesocosms) .
- Data Integration : Use probabilistic models (e.g., Monte Carlo) to estimate ecological risk quotients (ERQs) .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the nitropyrimidinone ring .
- Solvent : Lyophilize for long-term storage; reconstitute in DMSO for assays .
Advanced Question: How can researchers validate the compound’s role in nucleotide metabolism pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
